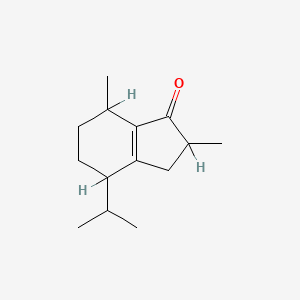
(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.
Industrial Production Methods
In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.
Major Products
Oxalic acid: Formed through oxidation.
Glycolic acid: Formed through reduction.
Derivatives: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glyoxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.
Mecanismo De Acción
Glyoxylic acid exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.
Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid: Similar in structure but differs in oxidation state.
Glycolic acid: Similar in structure but differs in functional groups.
Formic acid: Similar in molecular size but differs in chemical properties.
Uniqueness
Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
93777-92-5 |
|---|---|
Fórmula molecular |
C11H24O4Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3 |
Clave InChI |
LNRZNEMBUREBON-UHFFFAOYSA-N |
SMILES canónico |
COCCO[Si](C)(C)CCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


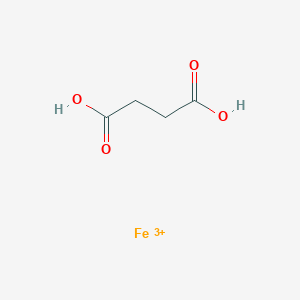
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
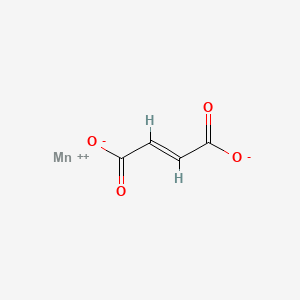


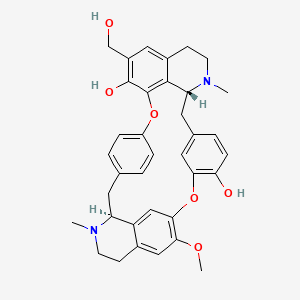

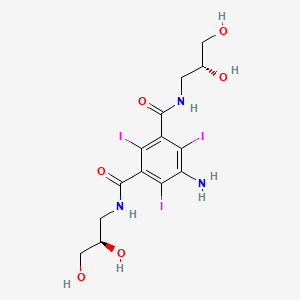
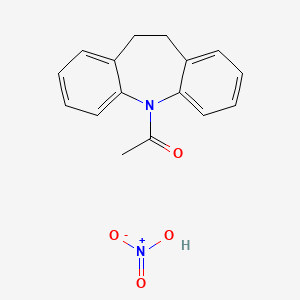

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
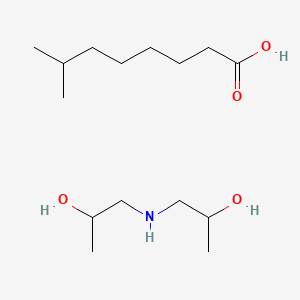
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
